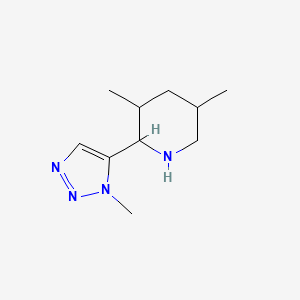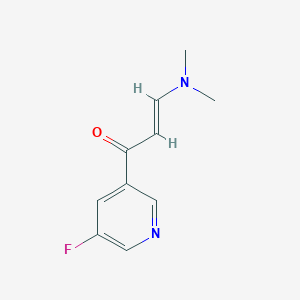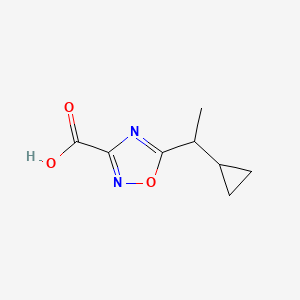
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methyl-1H-pyrazole, which is achieved by reacting 4-chloro-3-methylpyrazole with appropriate reagents.
Formation of the Propanamide Moiety:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
相似化合物的比较
Similar compounds to 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide include:
4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide: A structurally similar compound with a different substitution pattern on the pyrazole ring.
3-Methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H11ClN4O |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-4-5(8)2-12(11-4)3-6(9)7(10)13/h2,6H,3,9H2,1H3,(H2,10,13) |
InChI 键 |
YVKCVEOJZOERGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Cl)CC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)






![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)



![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)
